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molecular formula C13H10N2O B8771851 3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

Cat. No. B8771851
M. Wt: 210.23 g/mol
InChI Key: SEZFNTZQMWJIAI-UHFFFAOYSA-N
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Patent
US08846953B2

Procedure details

(NH4)2SO4 (0.09 g, 0.67 mmol) was added into a stirred mixture of 8 (1.0 g, 6.61 mmol) in HMDS (20 mL, 20 P) at room temperature. The reaction mixture was then heated to reflux and maintained at that temperature for no less than 5 hours. Monitor the reaction by GC. After the reaction is completed, 14 (1.1 g, 3.77 mmol) and TMSOTf (0.29 g, 1.32 mmol) were added. Then the mixture was stirred, once the reaction was complete (as indicated by HPLC analysis) it was quenched with water (6 mL, 6 P.) and MeCN (30 mL). The mixture was filtrated and the filtrate cake was washed with MeCN (20 mL) and EtOH (5 mL), then it was dried under vacuum at 40° C. overnight to give the goal product 15 (1.92 g, 97% yield) as a yellow to brown powder with about 82.1% HPLC purity.
[Compound]
Name
(NH4)2SO4
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
14
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[Si](OS(C(F)(F)F)(=O)=O)(C)(C)C>C[Si](N[Si](C)(C)C)(C)C>[NH:7]1[CH:6]=[CH:5][CH:4]=[C:8]1[CH:9]=[C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[CH:2][CH:3]=2)[NH:7][C:6]1=[O:11]

Inputs

Step One
Name
(NH4)2SO4
Quantity
0.09 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Two
Name
14
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
0.29 g
Type
reactant
Smiles
[Si](C)(C)(C)OS(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred, once the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for no less than 5 hours
CUSTOM
Type
CUSTOM
Details
Monitor the reaction by GC
CUSTOM
Type
CUSTOM
Details
was quenched with water (6 mL, 6 P.) and MeCN (30 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
WASH
Type
WASH
Details
the filtrate cake was washed with MeCN (20 mL) and EtOH (5 mL)
CUSTOM
Type
CUSTOM
Details
it was dried under vacuum at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=C1)C=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 276.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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